(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a heterocyclic compound featuring a piperazine moiety substituted with a 2-fluorophenyl group and a pyridazine core linked via a piperidin-3-yl methanone bridge. This structure combines pharmacophoric elements common in central nervous system (CNS) therapeutics, such as fluorinated aryl groups and nitrogen-containing heterocycles.
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c27-22-10-4-5-11-24(22)30-15-17-31(18-16-30)26(33)21-9-6-14-32(19-21)25-13-12-23(28-29-25)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZMFQJLTGRLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor. The inhibitory effect of the compound is irreversible and cannot be washed out.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell growth and proliferation.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body.
Result of Action
The compound’s action results in reduced uridine uptake in cells, which can affect nucleotide synthesis and adenosine regulation. This can lead to changes in cell growth and proliferation.
Action Environment
Activité Biologique
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of nucleoside transport inhibition. This article explores the compound's biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and implications for therapeutic applications.
This compound functions primarily as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the regulation of nucleotide synthesis and adenosine function. Recent studies have indicated that derivatives of this compound, particularly FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), exhibit selective inhibition toward ENT2 over ENT1. This selectivity is significant as it may lead to reduced side effects compared to non-selective inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyridazine moieties impact the inhibitory potency and selectivity against ENTs. For example, replacing naphthalene with a benzene moiety in certain analogues resulted in a loss of inhibitory activity against both ENT1 and ENT2. Conversely, adding halogen substituents to the fluorophenyl moiety was found essential for maintaining inhibitory effects .
Key Findings from SAR Studies:
| Compound | Modification | ENT1 Selectivity | ENT2 Selectivity | Inhibition Type |
|---|---|---|---|---|
| FPMINT | Naphthalene | Moderate | High | Non-competitive |
| Compound 3c | Benzene | Abolished | Abolished | - |
| Compound 3d | Chlorinated Benzene | Restored ENT1 activity | No effect on ENT2 | Non-competitive |
Biological Evaluation
In vitro assays using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 have demonstrated that the most potent analogue, Compound 3c , exhibited a significant decrease in the maximum velocity () of uridine uptake without affecting the Michaelis constant (). This suggests a non-competitive inhibition mechanism .
Cytotoxicity Studies
The cytotoxic effects of various derivatives were also assessed using L929 fibroblast cells. Notably, some compounds exhibited no cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
Case Studies
Recent research has highlighted the potential of these piperazine derivatives in treating conditions associated with aberrant nucleotide metabolism, such as certain cancers and viral infections. For instance, studies have shown that FPMINT analogues can selectively inhibit nucleoside transporters involved in cancer cell proliferation while sparing normal cells .
Comparaison Avec Des Composés Similaires
Key Observations :
- Heterocyclic Linkers: The target’s piperidine-methanone linker contrasts with the benzotriazole-ethanone in , which introduces a fused aromatic system that could enhance π-π stacking but reduce solubility.
- Pyridazine Modifications : The phenyl group in the target compound increases lipophilicity compared to the pyrrolidine substituent in , which may enhance solubility but reduce target affinity for hydrophobic binding pockets.
Pharmacological and Physicochemical Properties
Hypothetical comparisons based on structural features and general medicinal chemistry principles:
Notes:
- Fluorine at the 2-position in the target compound may enhance metabolic stability by blocking cytochrome P450-mediated oxidation compared to non-fluorinated analogs .
- The 6-phenylpyridazine group in the target compound likely increases CNS penetration due to higher lipophilicity, whereas the morpholine in may improve aqueous solubility but reduce bioavailability .
Research Findings and Implications
- Target Compound: No direct bioactivity data is available in the provided evidence.
- Compound : The benzotriazole core and morpholine substituent are atypical in CNS drugs but may confer unique binding modes in kinase or GABAergic targets .
- Compound : The absence of fluorine and presence of pyrrolidine may reduce metabolic stability but improve solubility, making it suitable for peripheral targets .
Méthodes De Préparation
Alkylation of Piperazine
In a representative procedure, piperazine (1.0 equiv) is reacted with 1-bromo-2-fluorobenzene (1.2 equiv) in anhydrous acetone under reflux for 48–72 hours. Anhydrous potassium carbonate (K₂CO₃) serves as the base, while a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances nucleophilic substitution efficiency. The crude product is purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v) to yield 4-(2-fluorophenyl)piperazine as a crystalline solid.
Key Reaction Parameters
- Solvent: Acetone
- Base: K₂CO₃ (1.5 equiv)
- Catalyst: DBU (5 mol%)
- Temperature: Reflux (56–60°C)
- Yield: 65–72%
Synthesis of 1-(6-Phenylpyridazin-3-yl)piperidin-3-yl Intermediate
The pyridazine ring is constructed via cyclization, followed by functionalization to introduce the piperidine substituent.
Pyridazine Ring Formation
A cyclocondensation reaction between a 1,2-diketone and hydrazine forms the pyridazine core. For 6-phenylpyridazin-3-yl derivatives, phenylglyoxal (1.0 equiv) is treated with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours. The intermediate 3-hydrozino-6-phenylpyridazine is isolated via filtration and recrystallized from hexane.
Piperidine Substitution
The 3-hydrazino group is replaced with piperidine via nucleophilic aromatic substitution. 3-Chloro-6-phenylpyridazine (1.0 equiv) is reacted with piperidine (1.5 equiv) in tetrahydrofuran (THF) at 60°C for 24 hours, using potassium iodide (KI) as a catalyst. The product, 1-(6-phenylpyridazin-3-yl)piperidine, is purified via silica gel chromatography.
Key Reaction Parameters
Formation of the Methanone Bridge
The methanone bridge is established through a Friedel-Crafts acylation or nucleophilic acyl substitution, depending on the reactivity of the intermediates.
Acylation of Piperidine
1-(6-Phenylpyridazin-3-yl)piperidine-3-carboxylic acid (1.0 equiv) is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The acyl chloride is then reacted with 4-(2-fluorophenyl)piperazine (1.2 equiv) in the presence of triethylamine (TEA) to form the target methanone.
Key Reaction Parameters
- Acylating Agent: SOCl₂ (2.0 equiv)
- Base: TEA (3.0 equiv)
- Solvent: DCM
- Temperature: 0°C → room temperature
- Yield: 50–55%
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds (e.g., 3-phenylpiperidine-2,6-diones) validates the stereochemistry and bond lengths of the piperidine and piperazine moieties.
Optimization and Challenges
Yield Improvement
Purification Strategies
- Column Chromatography: Gradient elution (chloroform → chloroform:methanol 9:1) resolves polar byproducts.
- Recrystallization: Hexane-ethyl acetate (4:1) mixtures yield high-purity crystalline products.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation (Step 1) | High reproducibility | Long reaction time (72 hrs) | 65–72% |
| Cyclization (Step 2) | Scalable for bulk synthesis | Requires toxic hydrazine | 58–65% |
| Acylation (Step 3) | Mild conditions | Sensitivity to moisture | 50–55% |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what purification steps are critical?
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and coupling reactions. A key step is the formation of the piperazine-piperidinyl methanone backbone. For example, similar compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aromatic substituents . Critical purification steps include column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization using ethanol/water mixtures to achieve >97% purity, as demonstrated in analogous piperazine-based syntheses .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity, with retention time comparisons against standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for verifying the fluorophenyl and pyridazinyl substituents. Mass spectrometry (ESI-MS or HRMS) should be used to validate the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns .
Q. What safety protocols are required for laboratory handling?
Due to potential neurotoxicity (common in piperazine derivatives), researchers must use fume hoods, nitrile gloves, and lab coats. Storage should be in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Emergency protocols include immediate eye rinsing with saline (for accidental exposure) and disposal via incineration, following guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can receptor binding assays be designed to evaluate this compound’s affinity for serotonin receptors?
Radioligand displacement assays using 5-HT₁A or 5-HT₂A receptors (expressed in transfected HEK293 cells) are optimal. Competitive binding studies with [³H]-8-OH-DPAT (for 5-HT₁A) or [³H]-ketanserin (for 5-HT₂A) can quantify IC₅₀ values. Structural analogs, such as 4-(4-hydroxyphenyl)piperazine derivatives, show nanomolar affinities, suggesting fluorophenyl substitution may enhance selectivity . Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate Kᵢ values.
Q. What computational and experimental methods predict pharmacokinetic properties like metabolic stability?
In vitro microsomal assays (human liver microsomes, NADPH cofactor) can assess oxidative metabolism. LC-MS/MS quantifies parent compound depletion over time to calculate half-life (t₁/₂). Computational tools like SwissADME predict CYP450 isoform interactions, while molecular docking (AutoDock Vina) identifies metabolic hotspots (e.g., fluorophenyl or pyridazinyl groups prone to hydroxylation) . Parallel artificial membrane permeability assays (PAMPA) evaluate blood-brain barrier penetration potential.
Q. How can environmental impact studies address biodegradation and ecotoxicity?
Long-term ecotoxicology studies should follow OECD Test Guideline 307 (aerobic soil degradation) to measure half-life in simulated ecosystems. High-resolution mass spectrometry (HRMS) identifies transformation products, while Daphnia magna acute toxicity tests (48-hour LC₅₀) assess aquatic risks. Analogous studies on piperazine derivatives show moderate persistence (t₁/₂ = 30–60 days) and bioaccumulation in lipid-rich tissues .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?
Contradictions in SAR (e.g., conflicting binding data across receptor subtypes) may arise from conformational flexibility. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
